molecular formula C13H16N4O B6512529 1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951597-99-2

1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6512529
CAS No.: 951597-99-2
M. Wt: 244.29 g/mol
InChI Key: YGSDVHXXXYYPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general reaction conditions include:

    Reactants: 4-methylphenyl azide and propan-2-yl alkyne

    Catalyst: Copper(I) iodide (CuI)

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to 60°C

    Time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve continuous flow reactors, automated synthesis, and stringent control of reaction parameters. The use of high-purity reactants and solvents, along with efficient purification techniques such as recrystallization or chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid

    Reduction: H₂ gas with Pd/C catalyst, sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.

Scientific Research Applications

1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-methylphenyl)-N-(ethyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties The presence of the 4-methylphenyl group enhances its lipophilicity, while the propan-2-yl group influences its steric and electronic characteristics

Properties

IUPAC Name

1-(4-methylphenyl)-N-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-9(2)14-13(18)12-8-17(16-15-12)11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSDVHXXXYYPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.